molecular formula C12H14N4O2 B14907220 4-propoxy-N-(1H-1,2,4-triazol-5-yl)benzamide

4-propoxy-N-(1H-1,2,4-triazol-5-yl)benzamide

Cat. No.: B14907220
M. Wt: 246.27 g/mol
InChI Key: VYXDBXVRIMFZKV-UHFFFAOYSA-N
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Description

4-propoxy-N-(1H-1,2,4-triazol-5-yl)benzamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propoxy-N-(1H-1,2,4-triazol-5-yl)benzamide typically involves the reaction of 4-propoxybenzoic acid with 1H-1,2,4-triazole-5-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-propoxy-N-(1H-1,2,4-triazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-propoxy-N-(1H-1,2,4-triazol-5-yl)benzamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-propoxy-N-(1H-1,2,4-triazol-5-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-propoxy-N-(1H-1,2,4-triazol-5-yl)benzamide is unique due to its propoxy group, which can influence its solubility, lipophilicity, and overall pharmacokinetic properties. This makes it distinct from other triazole derivatives and can lead to different biological activities and applications .

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

4-propoxy-N-(1H-1,2,4-triazol-5-yl)benzamide

InChI

InChI=1S/C12H14N4O2/c1-2-7-18-10-5-3-9(4-6-10)11(17)15-12-13-8-14-16-12/h3-6,8H,2,7H2,1H3,(H2,13,14,15,16,17)

InChI Key

VYXDBXVRIMFZKV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NC=NN2

Origin of Product

United States

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